

crystallographic data octathiocane versus hexathiane cyclononathiocane

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Compound Focus: Octathiocane

CAS No.: 10544-50-0

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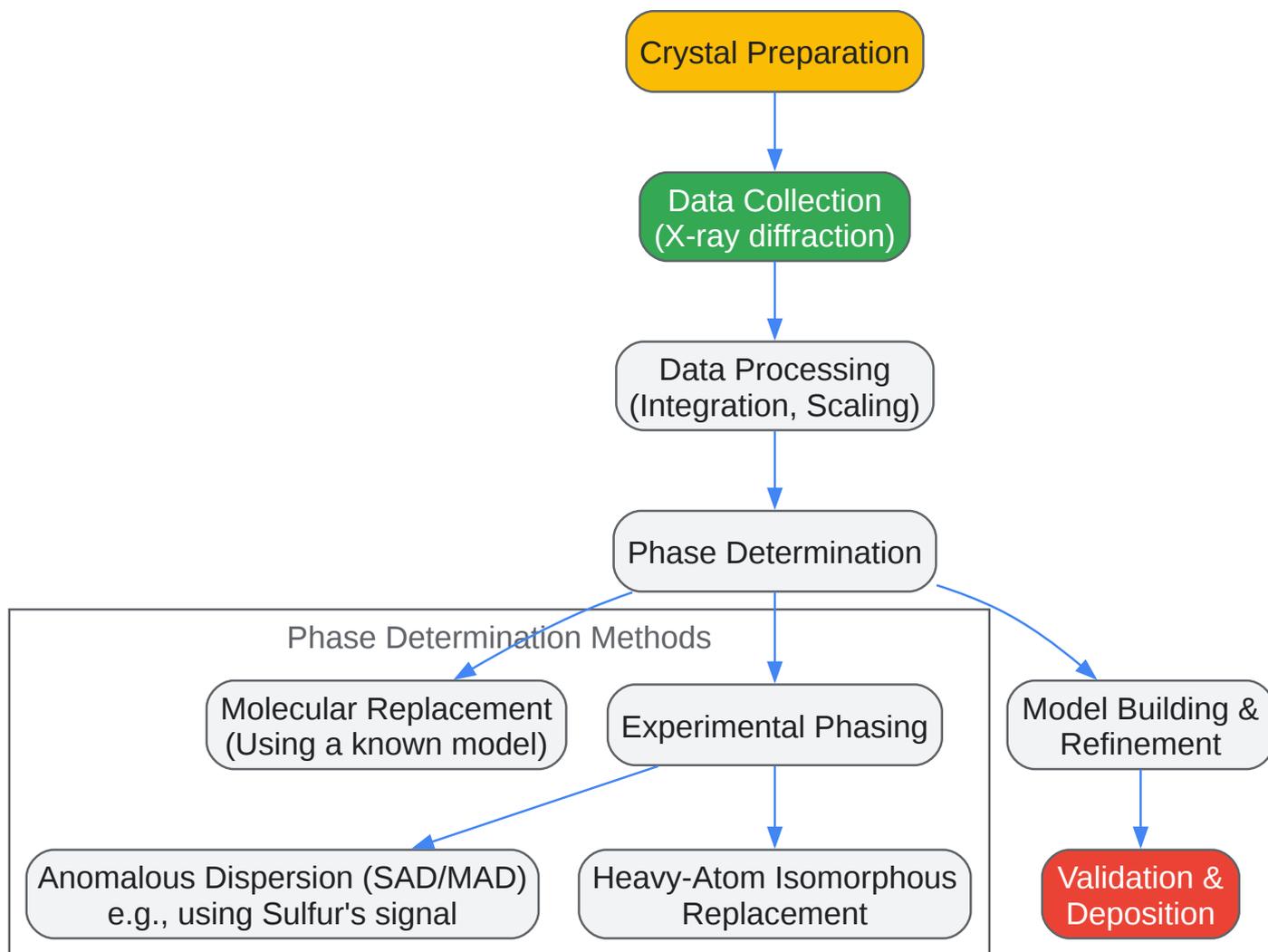
Crystallographic & Chemical Data of Octasulfur (S₈)

Property	Details
Systematic IUPAC Name	Cyclo-octasulfur [1]
Other Names	Octasulfur, Cyclooctasulfane, Octathiocane [1]
Chemical Formula	S ₈ [1]
Molar Mass	256.48 g·mol ⁻¹ [1]
Crystal System	Rhombohedral (standard state), and two monoclinic forms (α-sulfur, β-sulfur) [1]
Molecular Symmetry	Crown conformation with D _{4d} point group symmetry [1]
S-S Bond Length	~2.05 Å [1]
Melting Point	119 °C [1]
Boiling Point	444.6 °C [1]

Property	Details
Density	2.07 g/cm ³ [1]
Appearance	Vivid, yellow, translucent crystals [1]

Experimental Protocols in Crystallography

While specific synthesis protocols for these sulfur allotropes are not detailed in the search results, the general methodologies for obtaining crystallographic data are well-established. The workflow can be summarized in the following diagram:



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Key Experimental Considerations:

- **Data Collection for Anomalous Phasing:** For *de novo* structure determination, especially using the weak anomalous signal from native sulfur atoms (S-SAD), collecting high-quality data is crucial. This involves strategies to minimize errors from radiation damage and the instrument itself [2]. Multi-axis goniometers are often used to collect complete data, which is particularly important for crystals in low-symmetry space groups [3].
- **Absorption Correction:** This is a critical step in data processing, especially for experiments using long-wavelength X-rays which are highly absorbed by matter. Standard empirical methods correct for absorption by minimizing differences between symmetry-related reflections. For very long wavelengths (e.g., to exploit sulfur's anomalous signal near its ~ 5.02 Å absorption edge), more

sophisticated **analytical absorption corrections** (like the tomography-based ray-tracing method in the AnACor software) are superior. These methods use a 3D model of the crystal and surrounding material to calculate more accurate absorption correction factors, leading to better data quality and more successful phasing [3].

- **Sample Preparation for Micro-crystallography:** Modern techniques like serial crystallography use thousands of micro-crystals. Transitioning from growing single crystals via vapor diffusion to producing large volumes of micro-crystals involves optimizing the crystallization phase diagram to enhance nucleation. This can be achieved by moving to **batch crystallization methods** and potentially using **micro-seeding** to control crystal number and size [4].

Relevance to Drug Development

Although octasulfur itself is not a drug, the principles of its study are highly relevant to the pharmaceutical field.

- **S-SAD Phasing:** The sulfur atoms in the methionine and cysteine residues of proteins can be used for experimental phasing via the Single-wavelength Anomalous Dispersion (SAD) method. Optimizing data collection at longer X-ray wavelengths (e.g., $\sim 2.75 \text{ \AA}$ to 3 \AA) can make this native sulfur signal detectable, avoiding the need to introduce heavier atoms like selenium [3]. This is a valuable tool for determining the structures of novel drug targets.
- **Advanced Facilities:** Drug discovery relies on quick and reliable macromolecular crystallography (MX) experiments. High-throughput, automated synchrotron beamlines, like those at Diamond Light Source, allow for the rapid collection of high-quality data on many crystals, which is essential for accelerating drug discovery pipelines [5].

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